molecular formula C21H28N6O3S B4002979 2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide

2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide

Cat. No.: B4002979
M. Wt: 444.6 g/mol
InChI Key: ZNUYOWWKFPGCCF-UHFFFAOYSA-N
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Description

2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H28N6O3S and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)acetamide is 444.19435995 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Relative Abuse Liability of Indiplon and Triazolam in Humans

Indiplon is a compound with a preferential affinity for GABA_A receptors, studied for its abuse potential in comparison with triazolam. Both drugs impaired psychomotor and cognitive performance and produced similar dose-related increases in participant and observer ratings of drug strength, suggesting insights into the study of similar compounds’ effects on the human nervous system (Carter et al., 2007).

Phase II Study of DTIC, ACNU, and Vincristine Combination Chemotherapy

This study evaluated the use of DTIC pretreatment to enhance the antitumor effects of chloroethyl nitrosoureas in patients with malignant gliomas. Although no significant benefit of this pretreatment was found, the research highlights the exploration of combination chemotherapies in treating cancer, potentially guiding research on related compounds (Ikeda et al., 1996).

Absorption, Metabolism, and Excretion of Vildagliptin in Humans

The study of vildagliptin, a dipeptidyl peptidase 4 inhibitor, reveals its pharmacokinetic profile, including absorption, metabolism, and excretion. Such studies are crucial for understanding how similar compounds are processed in the human body, providing a basis for assessing their therapeutic potential and safety (He et al., 2009).

Treatment of Hyperthyroidism with 1-Methyl-2-Mercaptoimidazole

Research on 1-methyl-2-mercaptoimidazole for treating hyperthyroidism exemplifies the clinical application of specific chemical compounds in managing endocrine disorders. The study’s findings on efficacy and safety contribute to our understanding of how structurally related compounds might be used in medical treatment (Reveno & Rosenbaum, 1950).

Exposure Characterization of Insecticide Lines in Children

This study on the exposure of children to neonicotinoid, organophosphate, and pyrethroid insecticides through urinary metabolite analysis underscores the importance of evaluating the environmental and health impacts of chemical compounds, especially in vulnerable populations (Osaka et al., 2016).

Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-25-15(7-17(29)26(2)20(25)30)22-16(28)11-31-19-24-23-18(27(19)3)21-8-12-4-13(9-21)6-14(5-12)10-21/h7,12-14H,4-6,8-11H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUYOWWKFPGCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)CSC2=NN=C(N2C)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.